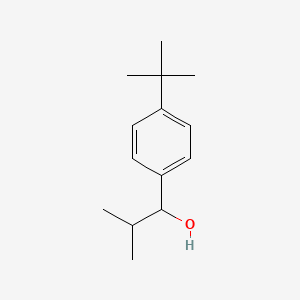
1-(4-(Tert-butyl)phenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-4-tert-butylbenzenemethanol is an organic compound with the molecular formula C14H22O It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with isopropyl and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropyl-4-tert-butylbenzenemethanol typically involves the alkylation of 4-tert-butylbenzyl alcohol with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of alpha-Isopropyl-4-tert-butylbenzenemethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Isopropyl-4-tert-butylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of alpha-Isopropyl-4-tert-butylbenzaldehyde or alpha-Isopropyl-4-tert-butylacetophenone.
Reduction: Formation of alpha-Isopropyl-4-tert-butylbenzene.
Substitution: Formation of nitro or halogenated derivatives of alpha-Isopropyl-4-tert-butylbenzenemethanol.
Wissenschaftliche Forschungsanwendungen
Alpha-Isopropyl-4-tert-butylbenzenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Isopropyl-4-tert-butylbenzenemethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring and alkyl substituents can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzyl alcohol: Lacks the isopropyl group, resulting in different chemical properties.
Isopropylbenzene (cumene): Lacks the hydroxyl and tert-butyl groups, leading to distinct reactivity.
4-tert-Butylphenol: Contains a hydroxyl group but lacks the isopropyl substituent.
Uniqueness
Alpha-Isopropyl-4-tert-butylbenzenemethanol is unique due to the combination of its hydroxyl group, isopropyl, and tert-butyl substituents. This specific arrangement imparts unique chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60561-83-3 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H22O/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10,13,15H,1-5H3 |
InChI-Schlüssel |
MCFOSGGZTOIPQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
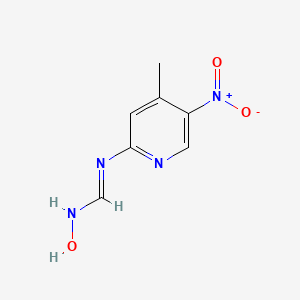
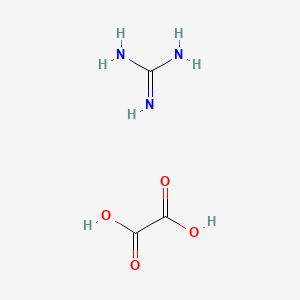
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
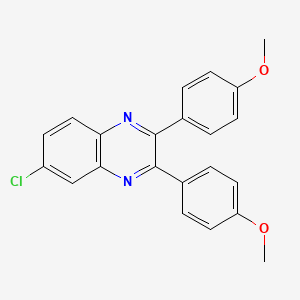
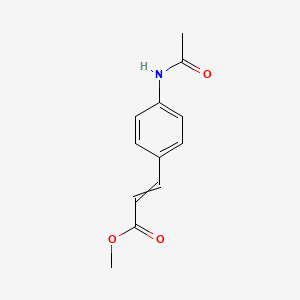
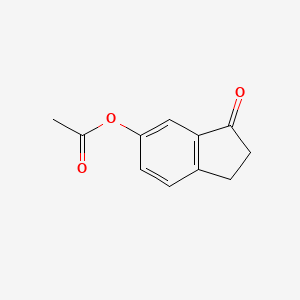
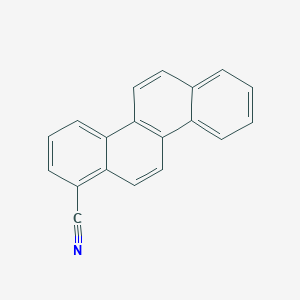

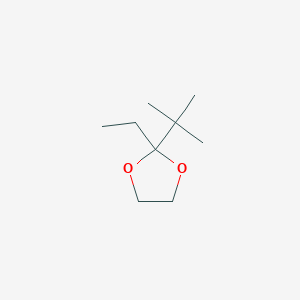

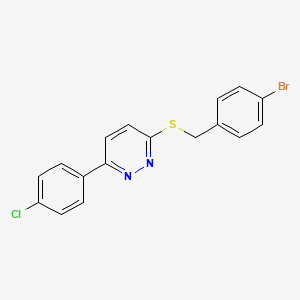
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride](/img/structure/B14133458.png)
![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)
